

Spectroscopic Profile of 3-Ethyl-5-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-5-methylphenol

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **3-Ethyl-5-methylphenol** (CAS No: 698-71-5), a substituted phenol of interest in various chemical and pharmaceutical research domains. The following sections present tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The structural elucidation of **3-Ethyl-5-methylphenol** is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, functional groups, and fragmentation patterns of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for chemical shifts and coupling constants of **3-Ethyl-5-methylphenol** are not readily available in public spectral databases, typical chemical shift ranges for related phenol compounds provide a strong basis for spectral interpretation.

¹H NMR (Proton NMR) Data (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H	6.5 - 7.5	m	-
-OH	4.0 - 7.0	br s	-
-CH ₂ -	~2.6	q	~7.5
Ar-CH ₃	~2.3	s	-
-CH ₂ CH ₃	~1.2	t	~7.5

¹³C NMR (Carbon NMR) Data (Predicted)

Carbon	Chemical Shift (δ , ppm)
C-OH	155 - 160
C-Et	140 - 145
C-Me	138 - 142
C-H (aromatic)	115 - 130
-CH ₂ -	25 - 30
Ar-CH ₃	20 - 25
-CH ₂ CH ₃	15 - 20

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **3-Ethyl-5-methylphenol** is characterized by the following key absorption bands.

IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group
~3350 (broad)	O-H stretch (phenolic)
~3030	C-H stretch (aromatic)
~2965, ~2870	C-H stretch (aliphatic)
~1600, ~1480	C=C stretch (aromatic ring)
~1200	C-O stretch (phenol)
~850 - 750	C-H bend (aromatic, substitution dependent)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **3-Ethyl-5-methylphenol** shows a prominent molecular ion peak and characteristic fragment ions.^[1]

Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
136	54.55	[M] ⁺ (Molecular Ion)
121	99.99	[M-CH ₃] ⁺
91	23.55	[C ₇ H ₇] ⁺ (Tropylium ion)
77	22.49	[C ₆ H ₅] ⁺ (Phenyl cation)
39	16.05	[C ₃ H ₃] ⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of phenolic compounds.

NMR Spectroscopy

Sample Preparation: For ^1H NMR, approximately 5-10 mg of **3-Ethyl-5-methylphenol** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), in a 5 mm NMR tube. For ^{13}C NMR, a more concentrated solution of 20-50 mg in 0.5-0.7 mL of solvent is generally required to obtain a good signal-to-noise ratio in a reasonable time. The sample is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition: A ^1H NMR spectrum of a similar compound was recorded on a Varian A-60 spectrometer.[1] A standard ^1H NMR experiment involves acquiring a free induction decay (FID) signal following a short radiofrequency pulse. For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of **3-Ethyl-5-methylphenol** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The homogenous mixture is then compressed in a die under high pressure (several tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition: The FTIR spectrum of **3-Ethyl-5-methylphenol** was obtained using a Bruker IFS 85 spectrometer.[1] The KBr pellet is placed in a sample holder in the path of the IR beam. A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (GC-MS)

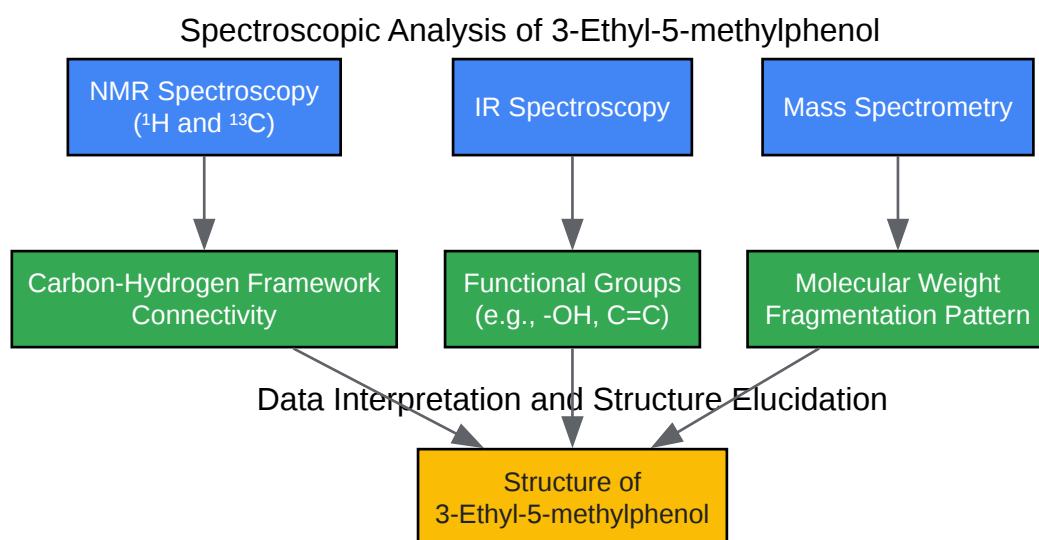
Sample Preparation: For GC-MS analysis, a dilute solution of **3-Ethyl-5-methylphenol** is prepared in a volatile organic solvent such as dichloromethane or hexane. The concentration is typically in the range of 1-10 $\mu\text{g/mL}$.

Instrumentation and Data Acquisition: The mass spectrum of **3-Ethyl-5-methylphenol** was recorded on a HITACHI M-80B instrument.[1] The sample is injected into a gas chromatograph (GC) where it is vaporized and separated from other components on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by

electron ionization (EI) at 70 eV.[1] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of **3-Ethyl-5-methylphenol** using the described spectroscopic techniques.



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. 3-Ethyl-5-methylphenol | C₉H₁₂O | CID 12775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-5-methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1664131#spectroscopic-data-of-3-ethyl-5-methylphenol-nmr-ir-ms>]

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